molecular formula C15H19NO3 B6758941 N-[[3-(hydroxymethyl)oxetan-3-yl]methyl]-2,3-dihydro-1H-indene-4-carboxamide

N-[[3-(hydroxymethyl)oxetan-3-yl]methyl]-2,3-dihydro-1H-indene-4-carboxamide

Cat. No.: B6758941
M. Wt: 261.32 g/mol
InChI Key: LRWUWFOLWKEIND-UHFFFAOYSA-N
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Description

N-[[3-(hydroxymethyl)oxetan-3-yl]methyl]-2,3-dihydro-1H-indene-4-carboxamide is a complex organic compound with a unique structure that combines an oxetane ring and an indene moiety

Properties

IUPAC Name

N-[[3-(hydroxymethyl)oxetan-3-yl]methyl]-2,3-dihydro-1H-indene-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c17-8-15(9-19-10-15)7-16-14(18)13-6-2-4-11-3-1-5-12(11)13/h2,4,6,17H,1,3,5,7-10H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRWUWFOLWKEIND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C(=CC=C2)C(=O)NCC3(COC3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[3-(hydroxymethyl)oxetan-3-yl]methyl]-2,3-dihydro-1H-indene-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Oxetane Ring: The oxetane ring can be synthesized through the cyclization of a suitable diol or halohydrin precursor under basic conditions.

    Attachment of the Indene Moiety: The indene moiety can be introduced via a Friedel-Crafts acylation reaction, where the oxetane intermediate is reacted with an indene derivative in the presence of a Lewis acid catalyst.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

N-[[3-(hydroxymethyl)oxetan-3-yl]methyl]-2,3-dihydro-1H-indene-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxymethyl group is replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a base or acid catalyst.

Major Products

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[[3-(hydroxymethyl)oxetan-3-yl]methyl]-2,3-dihydro-1H-indene-4-carboxamide has a wide range of applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.

    Materials Science: It can be used in the development of novel materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[[3-(hydroxymethyl)oxetan-3-yl]methyl]-2,3-dihydro-1H-indene-4-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxetane ring and indene moiety can contribute to the compound’s binding affinity and specificity, influencing its biological activity.

Comparison with Similar Compounds

N-[[3-(hydroxymethyl)oxetan-3-yl]methyl]-2,3-dihydro-1H-indene-4-carboxamide can be compared with other compounds that contain oxetane or indene structures:

    Oxetane Derivatives: Compounds with oxetane rings are known for their stability and unique reactivity, making them valuable in drug design and materials science.

    Indene Derivatives: Indene-based compounds are often used in the synthesis of pharmaceuticals and organic materials due to their aromatic properties and structural versatility.

Similar compounds include:

  • tert-Butyl N-[[3-(hydroxymethyl)oxetan-3-yl]methyl]carbamate .
  • 3-[(Boc-amino)methyl]-3-oxetanyl]methanol .

These compounds share structural similarities but differ in their functional groups and specific applications, highlighting the uniqueness of this compound.

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